molecular formula C26H37NO7 B001018 Tolterodine Tartrate CAS No. 124937-52-6

Tolterodine Tartrate

Cat. No.: B001018
CAS No.: 124937-52-6
M. Wt: 475.6 g/mol
InChI Key: TWHNMSJGYKMTRB-KXYUELECSA-N
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Mechanism of Action

Target of Action

Tolterodine tartrate, also known as Detrol, primarily targets the M2 and M3 subtypes of muscarinic receptors . These receptors play a crucial role in mediating urinary bladder contraction and salivation .

Mode of Action

This compound acts as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors . This antagonism results in the inhibition of bladder contraction and a decrease in detrusor pressure . The compound’s interaction with its targets leads to an incomplete emptying of the bladder .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the cholinergic muscarinic receptors . By acting as an antagonist, this compound inhibits the action of acetylcholine, a neurotransmitter that mediates bladder contraction and salivation .

Pharmacokinetics

This compound exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

Result of Action

The primary molecular and cellular effect of this compound’s action is the inhibition of bladder contraction , which results in an increase in residual urine volume and a decrease in detrusor muscle pressure . This leads to a reduction in symptoms associated with overactive bladder, such as urinary incontinence, urgency, and frequency .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, food intake can increase the bioavailability of the drug . Additionally, the drug’s metabolism can be affected by the patient’s hepatic and renal function . In patients with significantly reduced hepatic or renal function, the recommended dose of this compound is lower .

Biochemical Analysis

Biochemical Properties

Tolterodine tartrate acts on M2 and M3 subtypes of muscarinic receptors . These receptors are a type of G protein-coupled receptors that are involved in various intracellular signaling pathways. The interaction between this compound and these receptors is competitive, meaning that it competes with acetylcholine, the natural ligand for these receptors, for binding .

Cellular Effects

This compound has a pronounced effect on bladder function . It increases residual urine, reflecting an incomplete emptying of the bladder, and decreases detrusor pressure . These findings are consistent with an antimuscarinic action on the lower urinary tract .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors . This means that it competes with acetylcholine for binding to these receptors, thereby inhibiting the action of acetylcholine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been reported that the drug’s effects on urinary bladder contraction and salivation, which are mediated via cholinergic muscarinic receptors, can be observed at 1 and 5 hours after a single dose .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For example, in a study with rabbits, it was found that the drug’s effects on urinary bladder contraction and salivation could be observed at different levels depending on the dosage .

Metabolic Pathways

This compound is extensively metabolized by the liver following oral dosing . The primary metabolic route involves the oxidation of the 5-methyl group, which is mediated by the cytochrome P450 2D6 (CYP2D6), leading to the formation of a pharmacologically active 5-hydroxymethyl metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tolterodine tartrate can be synthesized through a multi-step process. The synthesis typically involves the following steps:

    Formation of the Intermediate: The synthesis begins with the reaction of 4-methylphenol with 3-chloropropylamine to form 4-methylphenyl-3-chloropropylamine.

    Alkylation: The intermediate is then alkylated with diisopropylamine to form the desired tolterodine.

    Formation of Tartrate Salt: Finally, tolterodine is reacted with tartaric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during the synthesis and purification processes .

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHNMSJGYKMTRB-KXYUELECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924972
Record name (R)-Tolterodine L-tartrate
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Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209747-05-7, 124937-52-6
Record name (R)-Tolterodine L-tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209747-05-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolterodine tartrate
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URL https://commonchemistry.cas.org/detail?cas_rn=124937-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolterodine tartrate [USAN]
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Record name (R)-Tolterodine L-tartrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-(R)-3-(2-Hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenyl-propylamine L-Tartrate
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Record name TOLTERODINE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T619TQR3R
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Synthesis routes and methods

Procedure details

(-)-N,N-Diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine hydrogen D(-)-tartrate was similarly prepared using D(-)-tartaric acid.
Name
(-)-N,N-Diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine hydrogen D(-)-tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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